molecular formula C11H13N3O6S B2838426 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034359-28-7

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2838426
CAS No.: 2034359-28-7
M. Wt: 315.3
InChI Key: VKOKEIDQIXTGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic derivative featuring an oxazolidine-2,4-dione core linked to a sulfonylated azetidine ring and a 3,5-dimethylisoxazole moiety. These analogs share critical structural motifs, including the isoxazole and imidazolidine-dione groups, which influence their biological activity and metabolic profiles.

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6S/c1-6-10(7(2)20-12-6)21(17,18)13-3-8(4-13)14-9(15)5-19-11(14)16/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKEIDQIXTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An isoxazole ring that contributes to its biological properties.
  • A sulfonyl group which enhances solubility and stability.
  • An azetidinone moiety linked to an oxazolidine dione structure.

The molecular formula is represented as C12H14N4O4S, with a molecular weight of approximately 306.33 g/mol.

The primary target for this compound appears to be the Bromodomain-containing protein 4 (BRD4) . The interaction with BRD4 inhibits its activity, leading to the modulation of several critical biochemical pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase.
  • DNA Damage Response : It modulates the expression of c-MYC and γ-H2AX, which are crucial for DNA damage response.
  • Inhibition of Cell Migration : This property may contribute to its anti-metastatic potential.

Anticancer Properties

In vitro studies have demonstrated significant anti-proliferative activity against various cancer cell lines, including:

  • Triple-Negative Breast Cancer (TNBC) cell lines
  • MCF-7 (breast cancer) cells

The compound exhibited IC50 values indicating effective cytotoxicity in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile indicates favorable bioavailability due to its structural properties. The presence of the sulfonyl group enhances solubility in biological fluids, potentially improving absorption and distribution within the body.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Study on Isoxazole Derivatives : Research indicated that derivatives containing isoxazole rings showed promising anticancer activity. For instance, compounds similar to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl) demonstrated effective inhibition against MDA-MB-231 and KCL-22 cell lines with varying degrees of potency based on structural modifications (Table 1) .
  • Mechanistic Insights : A study highlighted that compounds interacting with BRD4 could significantly alter gene expression profiles associated with tumor progression . This reinforces the importance of BRD4 as a therapeutic target in cancer biology.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityTarget
Similar Compound AIsoxazole + SulfonamideModerate anticancerBRD4
Similar Compound BIsoxazole + Benzene RingHigh cytotoxicityUnknown
This compound Isoxazole + AzetidinoneSignificant anti-proliferativeBRD4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: S6821 (CAS 1119831-25-2)

S6821 differs from the queried compound by replacing the sulfonyl-azetidine group with a methyl-pyrazole linkage and a 3-hydroxybenzyl substituent. Key comparisons include:

Property S6821 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Core Structure Imidazolidine-2,4-dione Oxazolidine-2,4-dione
Substituents 3-Hydroxybenzyl, methyl-pyrazole, 3,5-dimethylisoxazole Sulfonyl-azetidine, 3,5-dimethylisoxazole
Toxicity (LD₅₀, oral) >50 mg/kg bw in female rats No data available in provided evidence
Genotoxicity Negative in bacterial reverse mutation, chromosomal aberration, and micronucleus assays Not assessed
Metabolism Hydroxylation at dimethylisoxazole and benzyl groups in human liver microsomes Unknown

Structural Analog: S7958 (CAS 1217341-48-4)

S7958 is a dimethylated derivative of S6821, with additional methyl groups at the imidazolidine-dione core. Comparative

Property S7958 S6821
Structural Modification 5,5-Dimethylimidazolidine-2,4-dione Imidazolidine-2,4-dione
Toxicity Similar subchronic toxicity profile to S6821; no overt toxicity at ≤100 mg/kg bw/day Comparable subchronic safety margin
Metabolic Stability Enhanced metabolic stability due to steric hindrance from dimethyl groups Higher rate of hydroxylation in liver microsomes

Toxicological and Regulatory Insights

  • Acute Toxicity : S6821 exhibited an oral LD₅₀ >50 mg/kg bw in rats, suggesting low acute toxicity .
  • Genotoxicity: S6821 was non-mutagenic in bacterial and mammalian systems, supporting its safety profile .
  • Dietary Exposure : S6821 accounts for ~90% of the annual production volume (2 kg) of its structural group, with estimated exposures exceeding the threshold for Class III flavoring agents (90 µg/person/day) . Regulatory evaluations by WHO and FEMA classify it as Generally Recognized As Safe (GRAS) for food applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.